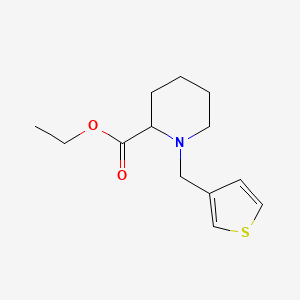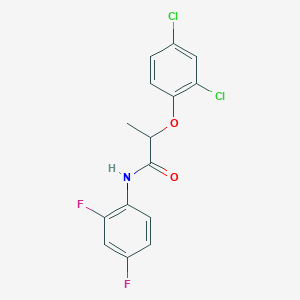![molecular formula C27H23BrN2O2 B5178572 3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)
3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPEI and is known for its ability to bind to DNA and RNA molecules. BPEI has been synthesized using several methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
BPEI has several potential applications in scientific research. One of the most significant applications is its ability to bind to DNA and RNA molecules. This property makes BPEI a valuable tool for studying gene expression, transcription, and translation. BPEI has also been used in the development of gene therapy vectors. BPEI can be used to deliver nucleic acid molecules to target cells, making it a promising candidate for gene therapy applications.
Mécanisme D'action
BPEI binds to DNA and RNA molecules through electrostatic interactions. The positively charged pyridinium group in BPEI interacts with the negatively charged phosphate groups in DNA and RNA. This interaction results in the formation of a BPEI-DNA or BPEI-RNA complex. The formation of this complex can affect gene expression, transcription, and translation.
Biochemical and physiological effects:
BPEI has been shown to have several biochemical and physiological effects. BPEI can induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes. BPEI has also been shown to induce autophagy in cancer cells. Autophagy is a process by which cells recycle damaged or dysfunctional components. BPEI can also induce the production of reactive oxygen species (ROS) in cells. ROS can cause oxidative damage to cellular components, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPEI in lab experiments is its ability to bind to DNA and RNA molecules. This property makes BPEI a valuable tool for studying gene expression, transcription, and translation. BPEI is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using BPEI is its potential toxicity. BPEI can induce apoptosis and autophagy in cells, which can affect the results of lab experiments.
Orientations Futures
For the study of BPEI include the development of BPEI-based gene therapy vectors, the study of BPEI's effects on the immune system, and the development of BPEI analogs with improved properties.
Méthodes De Synthèse
BPEI can be synthesized using several methods. The most commonly used method involves the reaction of 2-(4-biphenylyl)-1-methyl-2-oxoethylamine with benzoyl chloride in the presence of pyridine. The resulting product is then reacted with bromine to obtain BPEI. Another method involves the reaction of 2-(4-biphenylyl)-1-methyl-2-oxoethylamine with benzoyl isothiocyanate in the presence of pyridine. The resulting product is then reacted with hydrobromic acid to obtain BPEI.
Propriétés
IUPAC Name |
N-[1-[1-oxo-1-(4-phenylphenyl)propan-2-yl]pyridin-1-ium-3-yl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2.BrH/c1-20(26(30)23-16-14-22(15-17-23)21-9-4-2-5-10-21)29-18-8-13-25(19-29)28-27(31)24-11-6-3-7-12-24;/h2-20H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGJWEWLELIGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC(=C3)NC(=O)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)





![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)